molecular formula C16H13ClFN5O B2381744 2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide CAS No. 2034456-79-4

2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

Cat. No.: B2381744
CAS No.: 2034456-79-4
M. Wt: 345.76
InChI Key: XHYYZGGOLGMZKP-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a recognized chemical scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent and selective inhibitors for the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε). Research has demonstrated that structural analogs built upon this core structure exhibit nanomolar inhibitory activity against TBK1. The dysregulation of the TBK1/IKKε signaling axis is implicated in the pathogenesis of various cancers, including KRAS-driven non-small cell lung carcinoma and triple-negative breast cancer, where it promotes cell survival, proliferation, and resistance to apoptosis. Therefore, this compound provides researchers with a valuable tool for probing the complex biology of these kinases. Its application is critical in preclinical studies aimed at developing targeted cancer therapeutics that disrupt oncogenic signaling pathways and overcome drug resistance mechanisms, making it an indispensable asset for chemical biology and oncology drug discovery programs.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN5O/c1-23-11(7-14(22-23)15-9-19-4-5-20-15)8-21-16(24)12-3-2-10(18)6-13(12)17/h2-7,9H,8H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYYZGGOLGMZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The pyrazole and pyrazine moieties are then incorporated through nucleophilic substitution reactions. Common reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the benzamide core and other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Features Biological Activity EC50/IC50 Mechanistic Insights
Target Compound : 2-Chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide Benzamide core with Cl/F; pyrazole-pyrazine-methyl substituents Likely antifungal or enzyme inhibition (inferred from analogues) N/A Potential SDH inhibition via pyrazine interactions (similar to compound 14)
Compound 14 (4-chloro-N-(2-((1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)amino)phenyl)benzamide) Chlorobenzamide; pyrazole-CF3 substituent; phenylamino linker Antifungal (Sclerotinia sclerotiorum, Alternaria alternaria) 11.21–16.70 mg/L SDH inhibition via H-bonding with TYR 58 and ARG 43
Fipronil Derivatives (e.g., 2-chloro-N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)acetamide) Pyrazole-CN/Cl/CF3 substituents; acetamide linkage Insecticidal activity (GABA receptor antagonism) N/A Disruption of insect nervous system via GABA receptor binding
Razaxaban (Factor Xa inhibitor) Pyrazole-carboxyamide; trifluoromethyl; benzisoxazole substituents Anticoagulant (Factor Xa inhibition) IC50 < 10 nM Selective binding to Factor Xa active site; enhanced permeability and reduced protein binding
Radotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyrazin-2-yl)pyrimidin-2-yl]amino]benzamide) Pyrazine-pyrimidine-aminobenzamide; imidazole-CF3 substituents Antineoplastic (kinase inhibition) N/A BCR-ABL1 kinase inhibition

Key Observations:

Substituent Effects on Activity: Pyrazole Substituents: The pyrazin-2-yl group in the target compound may enhance π-π stacking or hydrogen bonding compared to trifluoromethyl (compound 14) or cyano groups (Fipronil derivatives). Pyrazine’s nitrogen atoms could mimic cofactors in enzymatic targets like SDH . Benzamide Halogenation: The 2-chloro-4-fluoro pattern in the target compound is distinct from 4-chloro (compound 14) or unsubstituted benzamides (e.g., razaxaban). Halogens improve lipophilicity and membrane permeability, critical for antifungal or CNS-targeted activity .

Mechanistic Divergence :

  • While compound 14 and Fipronil derivatives target SDH and GABA receptors, respectively, the target compound’s pyrazine moiety may enable unique interactions with oxidoreductases or kinases.

Synthetic Complexity :

  • The target compound’s pyrazole-pyrazine linkage likely requires multi-step synthesis, akin to radotinib’s pyrazine-pyrimidine assembly . In contrast, simpler derivatives (e.g., compound 14) are synthesized via direct amidation .

Biological Activity

2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a synthetic organic compound classified as a benzamide. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, synthesis, and comparison with related compounds.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of both chloro and fluoro substituents, along with the pyrazole and pyrazine rings, enhances its pharmacological properties.

Structural Formula

C16H15ClFN5O\text{C}_{16}\text{H}_{15}\text{ClF}\text{N}_5\text{O}

IUPAC Name

2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity of the compound to these targets modulates their activity, leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamideMCF7TBD
Other Pyrazole DerivativeA54926
Another Pyrazole DerivativeHep-23.25

The exact IC50 values for 2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide are still under investigation, but comparative studies indicate promising results against breast and lung cancer cell lines .

Anti-inflammatory Potential

In addition to its anticancer properties, compounds similar to 2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide have been studied for their anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Study on Antitumor Activity

A study by Bouabdallah et al. demonstrated that pyrazole derivatives exhibit significant cytotoxic potential against various cancer cell lines, including Hep2 and P815. The compounds tested showed IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

Recent Advancements in Drug Design

Recent literature reviews have emphasized the role of pyrazole-based compounds in drug design for cancer therapeutics. The unique structural features of these compounds allow for selective targeting of cancer cells while minimizing effects on normal cells .

Comparison with Similar Compounds

The unique structure of 2-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide sets it apart from other benzamides due to its specific combination of chloro and fluoro substituents along with the pyrazole ring.

Compound NameKey FeaturesComparison
2-chloro-4-fluoro-N-(methylbenzamide)Lacks pyrazole and pyrazine moietiesLess complex
4-fluoro-N-(pyrazin-2-yl)benzamideLacks chloro substituentDifferent pharmacological profile
N-(1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methylbenzamideLacks chloro and fluoro substituentsDifferent reactivity

Q & A

Basic: What are the standard synthetic routes for synthesizing this benzamide derivative?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. A common approach includes:

  • Alkylation : Reacting a pyrazole precursor (e.g., 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethanamine) with 2-chloro-4-fluorobenzoyl chloride in a polar aprotic solvent like DMF, using a base such as K₂CO₃ to deprotonate intermediates .
  • Purification : Techniques like column chromatography or recrystallization are critical to isolate the final product with high purity .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectral and analytical methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. For example, the pyrazine ring protons resonate at δ 8.5–9.0 ppm, while the benzamide carbonyl appears near δ 165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching calculated values) .
  • Infrared (IR) Spectroscopy : Confirms functional groups like amide (C=O stretch at ~1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Key optimization strategies include:

  • Solvent Selection : Polar solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while dichloromethane may improve acylation efficiency .
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like amide bond formation .
  • Catalysis : Using coupling agents (e.g., HATU) or phase-transfer catalysts to accelerate sluggish reactions .
  • Real-Time Monitoring : TLC or HPLC tracks reaction progress to adjust parameters dynamically .

Advanced: What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) are addressed by:

  • Standardized Assay Protocols : Consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH, ionic strength) reduce variability .
  • Dose-Response Curves : Replicating studies with ≥3 independent trials to confirm potency trends .
  • Off-Target Screening : Use selectivity panels (e.g., kinase profiling) to rule out nonspecific interactions .

Basic: What functional groups influence the compound’s reactivity and stability?

Critical groups include:

  • Benzamide Moiety : Susceptible to hydrolysis under acidic/basic conditions; stability studies in PBS (pH 7.4) are recommended .
  • Pyrazine and Pyrazole Rings : Participate in π-π stacking (relevant to receptor binding) and undergo electrophilic substitution (e.g., nitration) .
  • Chloro and Fluoro Substituents : Electron-withdrawing effects enhance electrophilic reactivity at adjacent positions .

Advanced: How can the compound’s pharmacokinetic (PK) properties be enhanced through structural modification?

Strategies to improve PK:

  • Lipophilicity Adjustment : Introducing hydrophilic groups (e.g., -OH, -COOH) to the pyrazine ring improves solubility .
  • Metabolic Stability : Fluorination at specific positions (e.g., para to the amide) reduces CYP450-mediated degradation .
  • Prodrug Design : Masking the amide as an ester enhances oral bioavailability, with enzymatic cleavage in vivo .

Advanced: What analytical techniques characterize the compound’s stability under varying conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (0.1M HCl/NaOH) .
  • HPLC-PDA/MS : Monitors degradation products; e.g., hydrolyzed benzamide fragments elute earlier than the parent compound .
  • Dynamic Light Scattering (DLS) : Assesses aggregation in aqueous buffers, critical for in vitro assays .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Lead Compound Optimization : Serves as a scaffold for designing inhibitors targeting kinases or GPCRs due to its rigid heterocyclic core .
  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at the pyrazole or benzamide positions elucidates key pharmacophores .

Advanced: How do crystallographic studies contribute to understanding its binding interactions?

  • X-Ray Diffraction : Resolves 3D conformation, revealing intramolecular hydrogen bonds (e.g., amide N-H∙∙∙N-pyrazine) that stabilize bioactive conformers .
  • Docking Simulations : Overlay crystallographic data with target proteins (e.g., EGFR kinase) to predict binding modes and guide analog design .

Advanced: What computational tools predict the compound’s ADMET properties?

  • In Silico Models : Software like Schrödinger’s QikProp estimates logP (lipophilicity), BBB permeability, and hERG inhibition risk .
  • Molecular Dynamics (MD) : Simulates solvation behavior and membrane permeability using force fields (e.g., AMBER) .

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